molecular formula C37H56AuF6NO2PSb- B15088376 (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate

(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl] gold(I) hexafluoroantimonate

Cat. No.: B15088376
M. Wt: 1010.5 g/mol
InChI Key: MHQHGXFQPUCSEB-UHFFFAOYSA-H
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Description

(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate is a complex organometallic compound. It is known for its application as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound features a gold(I) center coordinated with a phosphine ligand and acetonitrile, making it highly effective in facilitating chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate typically involves the reaction of gold(I) chloride with the phosphine ligand in the presence of acetonitrile. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at room temperature. The resulting product is then treated with hexafluoroantimonic acid to yield the final compound .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide or iodine, and nucleophiles such as amines or phosphines. Reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidative cyclization reactions yield cyclic compounds, while substitution reactions produce new gold(I) complexes with different ligands .

Scientific Research Applications

(Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate involves the coordination of the gold(I) center with the phosphine ligand and acetonitrile. This coordination activates the gold center, making it highly reactive and capable of facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction being catalyzed, but generally involve the activation of substrates through coordination with the gold center .

Comparison with Similar Compounds

Similar Compounds

  • Chloro[2-(dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I)
  • (Acetonitrile)[(2-biphenyl)di-tert-butylphosphine]gold(I) hexafluoroantimonate
  • [2-(Dicyclohexylphosphino)-3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide

Uniqueness

What sets (Acetonitrile)[2-(dicyclohexylphosphino)3,6-dimethoxy-2’,4’,6’-triisopropyl-1,1’-biphenyl] gold(I) hexafluoroantimonate apart from similar compounds is its high reactivity and stability. The presence of the acetonitrile ligand enhances its solubility and facilitates its use in a wide range of solvents. Additionally, the hexafluoroantimonate counterion provides added stability, making it a highly effective catalyst in various chemical reactions .

Properties

Molecular Formula

C37H56AuF6NO2PSb-

Molecular Weight

1010.5 g/mol

IUPAC Name

acetonitrile;dicyclohexyl-[3,6-dimethoxy-2-[2,4,6-tri(propan-2-yl)phenyl]phenyl]phosphane;gold;hexafluoroantimony(1-)

InChI

InChI=1S/C35H53O2P.C2H3N.Au.6FH.Sb/c1-23(2)26-21-29(24(3)4)33(30(22-26)25(5)6)34-31(36-7)19-20-32(37-8)35(34)38(27-15-11-9-12-16-27)28-17-13-10-14-18-28;1-2-3;;;;;;;;/h19-25,27-28H,9-18H2,1-8H3;1H3;;6*1H;/q;;;;;;;;;+5/p-6

InChI Key

MHQHGXFQPUCSEB-UHFFFAOYSA-H

Canonical SMILES

CC#N.CC(C)C1=CC(=C(C(=C1)C(C)C)C2=C(C=CC(=C2P(C3CCCCC3)C4CCCCC4)OC)OC)C(C)C.F[Sb-](F)(F)(F)(F)F.[Au]

Origin of Product

United States

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